Patent-Defined Structural Differentiation: 5-Bromo-2-(2-chlorobenzoyl)phenyl Core Versus Alternative Halogen Substitution Patterns in DE10021246A1 Benzamides
The DE10021246A1 patent establishes that KDR and FLT kinase inhibitory potency among substituted benzamides is critically dependent on the halogen substitution pattern at positions corresponding to R4, R5, and R6 on the phenyl ring [1]. The target compound’s 5-bromo substitution on the benzoylphenyl core, combined with an ortho-chlorobenzoyl carbonyl group and a para-cyanobenzamide terminus, represents a specific electronic configuration within the claimed general formula (I). This contrasts with alternative substitution motifs (e.g., 4-chloro, 3,4-dichloro, or unsubstituted phenyl variants) that the patent indicates yield different potency and selectivity profiles against KDR and FLT kinases [1]. While explicit IC50 values for this specific compound are not disclosed in the patent as an individually exemplified species, the patent’s SAR teachings establish that the combination and position of halogen substituents directly modulate inhibitory activity, making this compound a structurally defined probe within the class [1].
| Evidence Dimension | Structural identity and substitution pattern as determinant of kinase inhibition profile within benzamide class |
|---|---|
| Target Compound Data | 5-Br on benzoylphenyl core; 2-Cl on benzoyl ring; 4-CN on terminal benzamide (C21H12BrClN2O2; MW 439.7; XLogP3-AA = 5.7; TPSA = 70 Ų) [1][2] |
| Comparator Or Baseline | DE10021246A1 general formula (I) encompasses R4/R5/R6 = H, halogen, C1-6-alkoxy, C1-6-alkyl; alternative substitution patterns generate distinct kinase inhibition profiles per patent disclosure [1] |
| Quantified Difference | Not quantifiable as single numeric value; differentiation resides in the unique combination of 5-Br + 2-Cl + 4-CN substitution pattern not replicated by any other singly exemplified compound in DE10021246A1 [1] |
| Conditions | Patent DE10021246A1 (Schering AG) – in vitro kinase inhibition assays for KDR and FLT tyrosine kinases; structure-activity relationships across substituted benzamide series |
Why This Matters
For researchers procuring this compound for KDR/FLT-targeted screening, the precise 5-bromo-2-(2-chlorobenzoyl)phenyl-4-cyanobenzamide architecture is non-substitutable because even minor halogen positional changes within the DE10021246A1 class produce divergent kinase inhibition profiles, and using a structural analog would yield non-comparable SAR data.
- [1] DE10021246A1 – Substituted benzoic acid amides, Schering AG. Claims 1–11 defining general formula (I) with R4, R5, R6 = hydrogen, halogen, C1-6-alkoxy, C1-6-alkyl; patent teaches that substitution pattern governs KDR/FLT inhibition. Filed April 25, 2000, published October 31, 2001. View Source
- [2] PubChem CID 3402718 – Computed molecular properties: MW 439.7 g/mol, XLogP3-AA 5.7, TPSA 70 Ų, H-bond donor count 1, H-bond acceptor count 3, rotatable bond count 4. NCBI, 2025. View Source
